![molecular formula C16H18BrN3OS B3911758 N-[(5-bromo-2-thienyl)methylene]-4-(2-methoxyphenyl)-1-piperazinamine CAS No. 303105-21-7](/img/structure/B3911758.png)
N-[(5-bromo-2-thienyl)methylene]-4-(2-methoxyphenyl)-1-piperazinamine
説明
N-[(5-bromo-2-thienyl)methylene]-4-(2-methoxyphenyl)-1-piperazinamine, also known as BMTM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMTM belongs to the class of piperazine derivatives and has been found to exhibit various biological activities, including antipsychotic, antidepressant, and anxiolytic effects.
作用機序
The exact mechanism of action of N-[(5-bromo-2-thienyl)methylene]-4-(2-methoxyphenyl)-1-piperazinamine is not fully understood. However, it has been proposed that N-[(5-bromo-2-thienyl)methylene]-4-(2-methoxyphenyl)-1-piperazinamine acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This dual mechanism of action may contribute to its antipsychotic and antidepressant effects.
Biochemical and Physiological Effects
N-[(5-bromo-2-thienyl)methylene]-4-(2-methoxyphenyl)-1-piperazinamine has been found to modulate various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity. N-[(5-bromo-2-thienyl)methylene]-4-(2-methoxyphenyl)-1-piperazinamine has been found to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of N-[(5-bromo-2-thienyl)methylene]-4-(2-methoxyphenyl)-1-piperazinamine is its high potency and selectivity for dopamine D2 and serotonin 5-HT1A receptors. This makes it a valuable tool for studying the role of these receptors in various neurological and psychiatric disorders. However, the high lipophilicity of N-[(5-bromo-2-thienyl)methylene]-4-(2-methoxyphenyl)-1-piperazinamine may limit its bioavailability and make it difficult to administer in vivo.
将来の方向性
Further research is needed to fully understand the mechanism of action of N-[(5-bromo-2-thienyl)methylene]-4-(2-methoxyphenyl)-1-piperazinamine and its potential therapeutic applications. Future studies could focus on the development of more potent and selective N-[(5-bromo-2-thienyl)methylene]-4-(2-methoxyphenyl)-1-piperazinamine analogs, as well as investigating its effects on other neurotransmitter systems. N-[(5-bromo-2-thienyl)methylene]-4-(2-methoxyphenyl)-1-piperazinamine could also be studied in clinical trials for the treatment of psychiatric and neurological disorders.
科学的研究の応用
N-[(5-bromo-2-thienyl)methylene]-4-(2-methoxyphenyl)-1-piperazinamine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models. N-[(5-bromo-2-thienyl)methylene]-4-(2-methoxyphenyl)-1-piperazinamine has also been shown to improve cognitive function and memory in rodents.
特性
IUPAC Name |
(E)-1-(5-bromothiophen-2-yl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3OS/c1-21-15-5-3-2-4-14(15)19-8-10-20(11-9-19)18-12-13-6-7-16(17)22-13/h2-7,12H,8-11H2,1H3/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVKQXVGQHDQSY-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C/C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-Bromo-2-thienyl)methylene)-4-(2-methoxyphenyl)-1-piperazinamine | |
CAS RN |
303105-21-7 | |
| Record name | N-((5-BROMO-2-THIENYL)METHYLENE)-4-(2-METHOXYPHENYL)-1-PIPERAZINAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-fluorophenyl)-2-oxoethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B3911678.png)
![4-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenyl acetate](/img/structure/B3911680.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B3911683.png)
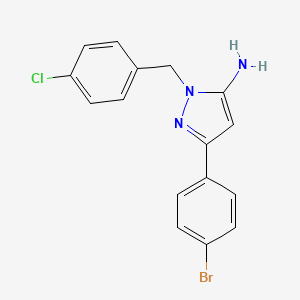

![N-[1-(4-fluorophenyl)ethylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B3911712.png)

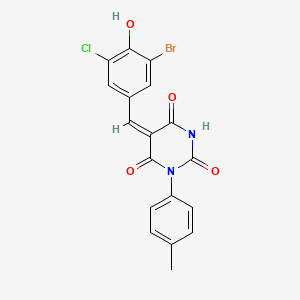
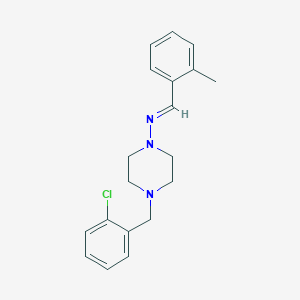
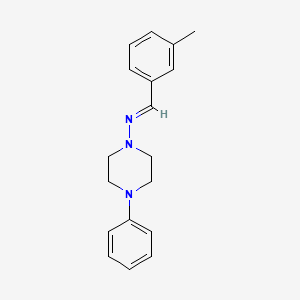
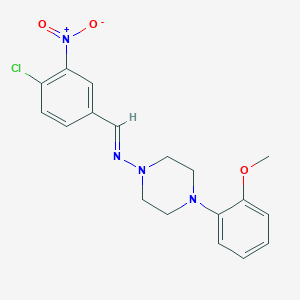
![N-[(5-methyl-2-thienyl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B3911761.png)
![4-(4-chlorobenzyl)-N-[4-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B3911762.png)
![5-[4-(diethylamino)-2-hydroxybenzylidene]-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3911766.png)